![molecular formula C5H11ClN4 B2773611 [1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride CAS No. 2375268-76-9](/img/structure/B2773611.png)

[1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

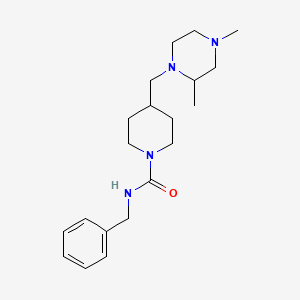

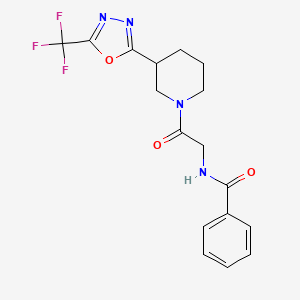

[1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride, also known as AMCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclopropyl-containing compound that is used as a building block for the synthesis of various biologically active molecules.

Aplicaciones Científicas De Investigación

Cation-Exchange Chromatography and Selective Complexation

Research on the synthesis of branched acyclic polyamines demonstrates the use of cation-exchange chromatography and selective complexation for isolating pure hydrochloride salts of complex amines from crude mixtures. This technique could potentially be applied to the purification of "[1-(Azidomethyl)cyclopropyl]methanamine; hydrochloride" (Geue & Searle, 1983).

Synthesis of Antidepressant Sertraline

The novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, involves using N-oxide intermediates, demonstrating a process potentially applicable for synthesizing structurally related compounds like "[1-(Azidomethyl)cyclopropyl]methanamine; hydrochloride" (Vukics et al., 2002).

Synthesis of Cyclopropane Nucleoside Analogues

The synthesis of cyclopropane nucleoside analogues through the condensation of N-cyanomethyl-pyrimidinedione bases with epibromohydrin illustrates a method that could be relevant for generating derivatives of "[1-(Azidomethyl)cyclopropyl]methanamine; hydrochloride" (Grangier et al., 1994).

Synthesis of 1-Arylmethyl-2-(cyanomethyl)aziridines

The preparation of 1-arylmethyl-2-(cyanomethyl)aziridines from 2-(bromomethyl)aziridines using potassium cyanide in DMSO, followed by ring transformation, presents a synthetic route that may offer insights into the manipulation of cyclopropylamine-based structures like "[1-(Azidomethyl)cyclopropyl]methanamine; hydrochloride" (D’hooghe et al., 2006).

Cyclopropenimine-catalyzed Enantioselective Mannich Reactions

The utilization of cyclopropenimine to catalyze Mannich reactions between glycine imines and N-Boc-aldimines with high enantio- and diastereocontrol could inform the development of complex amine derivatives, potentially including "[1-(Azidomethyl)cyclopropyl]methanamine; hydrochloride" (Bandar & Lambert, 2013).

Mecanismo De Acción

Target of Action

It is often used as a reagent for the synthesis of esomeprazole analogs , which are known to act on the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells .

Mode of Action

As a reagent in the synthesis of esomeprazole analogs , it may contribute to the inhibition of the proton pump in the stomach, reducing the secretion of gastric acid .

Biochemical Pathways

As a reagent in the synthesis of esomeprazole analogs , it may play a role in the gastric acid secretion pathway by inhibiting the H+/K+ ATPase enzyme .

Pharmacokinetics

As a reagent in the synthesis of esomeprazole analogs , it may contribute to their pharmacokinetic properties. Esomeprazole is well absorbed in the stomach and is metabolized in the liver. It is primarily excreted in the urine .

Result of Action

As a reagent in the synthesis of esomeprazole analogs , it may contribute to their effects, which include the reduction of gastric acid secretion .

Propiedades

IUPAC Name |

[1-(azidomethyl)cyclopropyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.ClH/c6-3-5(1-2-5)4-8-9-7;/h1-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPAKGHOJLEVCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)CN=[N+]=[N-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

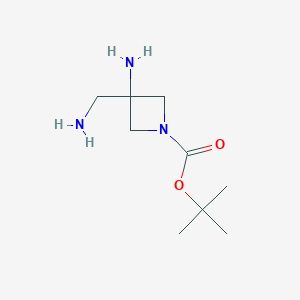

Molecular Formula |

C5H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2773528.png)

![2-({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B2773530.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2773536.png)

![N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2773539.png)

![N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2773540.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B2773543.png)

![3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B2773551.png)